molecular formula C17H17N7O2 B2945137 N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-4-morpholinobenzamide CAS No. 1448071-29-1

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-4-morpholinobenzamide

Cat. No.: B2945137
CAS No.: 1448071-29-1
M. Wt: 351.37
InChI Key: REGHVTJFUBRSGJ-UHFFFAOYSA-N
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Description

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-4-morpholinobenzamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazole ring, a pyrimidine ring, and a morpholine ring, which are all connected to a benzamide moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-4-morpholinobenzamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring is often synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Coupling of the Triazole and Pyrimidine Rings: The triazole and pyrimidine rings are coupled using a cross-coupling reaction, such as the Suzuki or Heck reaction, in the presence of a palladium catalyst.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a halogenated benzamide is reacted with morpholine.

    Final Assembly: The final compound is assembled by coupling the morpholine-substituted benzamide with the triazole-pyrimidine intermediate under suitable conditions, often involving a coupling reagent like EDCI or DCC.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to improve yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the triazole or pyrimidine rings, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide moiety, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions include N-oxide derivatives, dihydro derivatives, and various substituted benzamides, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-4-morpholinobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It has been explored as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to modulate specific biological pathways.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance in various applications, such as coatings, adhesives, and electronic devices.

Mechanism of Action

The mechanism of action of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-4-morpholinobenzamide involves its interaction with specific molecular targets. The triazole and pyrimidine rings are known to bind to enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, improving its efficacy in biological systems. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-4-morpholinobenzamide
  • N-(6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl)-4-morpholinobenzamide
  • N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-4-piperidinobenzamide

Uniqueness

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-4-morpholinobenzamide is unique due to the specific combination of its triazole, pyrimidine, and morpholine rings. This combination imparts distinct chemical and biological properties, making it more versatile and effective in various applications compared to its analogs. The presence of the morpholine ring, in particular, enhances its solubility and stability, which are critical factors in its performance as a bioactive compound.

Properties

IUPAC Name

4-morpholin-4-yl-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O2/c25-17(13-1-3-14(4-2-13)23-5-7-26-8-6-23)22-15-9-16(20-11-19-15)24-12-18-10-21-24/h1-4,9-12H,5-8H2,(H,19,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGHVTJFUBRSGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)NC3=CC(=NC=N3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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